molecular formula C11H8N2O4 B5076585 N-(2-nitrophenyl)furan-2-carboxamide

N-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5076585
M. Wt: 232.19 g/mol
InChI Key: KNAMKCYHABYXCA-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)furan-2-carboxamide (C11H8N2O4) is a furancarboxamide derivative supplied as a reference compound for chemical and pharmaceutical research. The molecular structure of this compound has been characterized by crystallographic studies, revealing that the central amide fragment adopts a trans conformation. The benzene and furan rings are rotated from this central plane by 2.68° and 7.03°, respectively, while the nitro group forms a dihedral angle of 10.15° with the benzene ring . In the crystal lattice, molecules form one-dimensional helical chains along the [010] direction stabilized by weak C-H···O interactions . This compound serves as a valuable intermediate in organic synthesis and materials science. Research on structurally similar N-(2-nitrophenyl) carboxamides has demonstrated potential biological activities, including antibacterial and antioxidant properties, highlighting the relevance of this chemical scaffold in developing new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(10-6-3-7-17-10)12-8-4-1-2-5-9(8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAMKCYHABYXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for N 2 Nitrophenyl Furan 2 Carboxamide and Its Analogues

Established Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)furan-2-carboxamide is primarily achieved through classical amide bond formation, with alternative methods providing routes to related structures.

Amide Bond Formation via Acyl Chlorides and Anilines

The most direct and commonly reported method for synthesizing this compound involves the reaction between furan-2-carbonyl chloride and 2-nitroaniline (B44862). nih.goviucr.org This reaction is a type of nucleophilic acyl substitution. Typically, equimolar amounts of the two reactants are refluxed in a suitable solvent, such as acetonitrile (B52724), for several hours. nih.gov The product, yellow crystals, is often obtained in good quality after the evaporation of the solvent. nih.gov A similar procedure is employed for synthesizing analogous compounds, such as N-(2-nitrophenyl)thiophene-2-carboxamide, where 2-thiophenecarbonyl chloride is used instead of furan-2-carbonyl chloride. iucr.org The general procedure involves dissolving the reagents in acetonitrile and refluxing the solution with constant stirring. nih.goviucr.org

Reactant 1Reactant 2SolventConditionsProductReference
Furan-2-carbonyl chloride2-NitroanilineAcetonitrileReflux, 3 hoursThis compound nih.gov
2-Thiophenecarbonyl chloride2-NitroanilineAcetonitrileReflux, 1 hourN-(2-nitrophenyl)thiophene-2-carboxamide iucr.org

Alternative Synthetic Approaches (e.g., Carbamothioyl Derivatives)

An alternative route to amide-like structures involves the use of carbamothioyl derivatives. mdpi.com This method proceeds through an isothiocyanate intermediate. Furan-2-carbonyl chloride is first treated with anhydrous potassium thiocyanate (B1210189) (KSCN) in dry acetone (B3395972) to generate furoyl isothiocyanate in situ. mdpi.com This reactive intermediate is not isolated but is directly reacted with a primary amine, such as 2-nitroaniline, to yield the corresponding N-(arylcarbamothioyl)furan-2-carboxamide derivative. mdpi.com This one-pot strategy allows for the synthesis of a series of N-((nitrophenyl)carbamothioyl)furan-2-carboxamides in moderate to excellent yields. mdpi.com For example, the reaction of the in situ generated furoyl isothiocyanate with 2-nitroaniline produced N-(2-nitrophenylcarbamothioyl)furan-2-carboxamide in a 67% yield. mdpi.com

Mechanistic Considerations of Synthetic Reactions

The mechanism of amide bond formation between an acyl chloride and an aniline (B41778) is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. fishersci.co.uk The reaction is initiated by the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. A base, which can be a tertiary amine added to the reaction or even another molecule of the aniline reactant, then deprotonates the nitrogen to yield the final this compound product. fishersci.co.ukhud.ac.uk

In the alternative synthesis via the carbamothioyl derivative, the mechanism involves the nucleophilic addition of the primary amine to the central carbon atom of the isothiocyanate (-NCS) group of furoyl isothiocyanate. mdpi.com This addition reaction is the key step in forming the N,N'-disubstituted thiourea (B124793) core structure of the final N-(2-nitrophenylcarbamothioyl)furan-2-carboxamide product. mdpi.comresearchgate.net

Derivatization and Structural Modification Strategies

Strategies for modifying the core structure of this compound can be divided into substitutions on the furan (B31954) ring and modifications on the nitrophenyl moiety.

Strategies for Furan Ring Substitutions

Modifying the furan ring allows for the creation of a diverse range of analogues. One advanced method involves the palladium-catalyzed C-H arylation to install aryl or heteroaryl substituents at the C3 position of a benzofuran (B130515) scaffold, which could be conceptually applied to the furan ring. mdpi.com Another significant strategy is the Meerwein arylation, which can be used to synthesize 5-aryl furan-2-carboxylic acids. unimi.it This reaction involves a diazonium salt, formed from an aniline derivative, reacting with a furan derivative like methyl 2-furoate. unimi.it The resulting 5-aryl-furan-2-carboxylate can then be hydrolyzed to the carboxylic acid and subsequently converted to the corresponding carboxamide. unimi.itnih.gov This provides a pathway to analogues with various substituents at the 5-position of the furan ring.

Modifications on the Nitrophenyl Moiety

The nitrophenyl portion of the molecule offers several avenues for modification. A common and significant transformation is the reduction of the nitro group to an amine group, which fundamentally alters the electronic properties of the phenyl ring. nih.govsci-hub.se This creates N-(2-aminophenyl)furan-2-carboxamide, a precursor for further reactions. Additionally, substitutions can be introduced on the phenyl ring itself. For instance, the synthesis of N-(4-methyl-2-nitrophenyl)furan-2-carboxamide demonstrates the possibility of adding alkyl groups to the ring. bldpharm.com Similarly, analogues with halogen substitutions, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have been prepared, which can then be converted to the target amide. unimi.it These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Introduction of Bridging Linkers and Heteroatoms

The introduction of bridging linkers and heteroatoms into the basic structure of this compound opens avenues to a diverse range of analogues with potentially modulated chemical and physical properties. These modifications can influence molecular conformation, flexibility, and potential intermolecular interactions. Research into furan-2-carboxamide derivatives has explored various synthetic strategies to incorporate linkers such as carbohydrazides and triazoles, as well as heteroatom-containing side chains.

Methodologies for introducing these functionalities often involve multi-step syntheses, beginning with the foundational amide bond formation between a furan-2-carboxylic acid derivative and an appropriate aniline derivative. The parent compound, this compound, can be synthesized by reacting furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile. nih.gov The resulting amide then serves as a scaffold for further functionalization, or alternatively, the desired linker is incorporated into one of the initial building blocks prior to the final amide coupling.

A prominent strategy for creating bridged analogues involves the use of carbohydrazide (B1668358) linkers. This approach is exemplified by the synthesis of related furan-2-carboxamide derivatives where a carbohydrazide moiety is introduced to connect the furan ring to various substituents. The synthesis typically begins with the activation of furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with tert-butyl carbazate (B1233558) to form a protected carbohydrazide intermediate. nih.gov This intermediate can then be further modified and coupled to the desired aromatic or aliphatic groups.

Another significant method for introducing heteroatomic bridging linkers is through the formation of triazole rings. This is often achieved via a convergent synthesis strategy employing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov In this approach, one of the coupling partners is functionalized with an azide (B81097) group and the other with a terminal alkyne. For instance, an N-(prop-2-yn-1-yl)furan-2-carboxamide can be synthesized and subsequently reacted with an appropriate aryl azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole bridge. nih.gov

The introduction of other heteroatom-containing linkers, such as those incorporating imidazole, has also been explored for nitrofuran derivatives. mdpi.com A general procedure for this involves the activation of 5-nitrofuran-2-carboxylic acid with CDI, followed by the addition of an amine that contains the desired heterocyclic moiety, for example, 3-(1H-imidazol-1-yl)propan-1-amine. mdpi.com This results in a furan-2-carboxamide derivative with a flexible, heteroatom-containing side chain.

The following tables summarize the key reactants and conditions for the synthesis of furan-2-carboxamide derivatives with such linkers, based on methodologies that can be adapted for analogues of this compound.

Table 1: Synthesis of a Protected Carbohydrazide Intermediate nih.gov

Reactant 1Reactant 2Coupling AgentSolventTemperatureProduct
Furan-2-carboxylic acidtert-ButylcarbazateCDITHF45 °Ctert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate

Table 2: Synthesis of a Triazole-Linked Furan-2-Carboxamide Analogue nih.gov

Reactant 1Reactant 2Catalyst SystemSolventProduct Type
N-(prop-2-yn-1-yl)furan-2-carboxamideAryl azideCuSO₄, Sodium ascorbateVarious1,2,3-Triazole-bridged furan-2-carboxamide

Table 3: Synthesis of an Imidazole-Linked Nitrofuran-2-Carboxamide mdpi.com

Reactant 1Reactant 2Coupling AgentSolventReaction ConditionsProduct
5-Nitrofuran-2-carboxylic acid3-(1H-imidazol-1-yl)propan-1-amineCDI1,4-DioxanerT, 12h; reflux, 2hN-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide

These synthetic pathways demonstrate the versatility of the furan-2-carboxamide scaffold and provide established methods for the introduction of diverse bridging linkers and heteroatoms, which are applicable to the synthesis of a wide array of this compound analogues.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Nitrophenyl Furan 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

While a specific spectrum for N-(2-nitrophenyl)furan-2-carboxamide is not publicly cataloged, the expected ¹H NMR spectrum can be predicted based on its constituent parts and data from analogous structures. mdpi.commdpi.com The spectrum would feature distinct signals corresponding to the amide proton, the furan (B31954) ring protons, and the protons of the 2-nitrophenyl ring.

Amide Proton (N-H): A single, broad resonance is anticipated in the downfield region of the spectrum, typically above δ 8.0 ppm. In similar amide structures, this peak can appear as high as 10.25 ppm. nih.gov Its characteristic broadness is due to quadrupole coupling with the nitrogen atom, and its chemical shift is sensitive to solvent and concentration. This signal would disappear upon the addition of deuterium (B1214612) oxide (D₂O), a common method for its confirmation.

Furan Ring Protons: The three protons on the furan-2-carboxamide moiety would present as a distinct set of signals. Based on related furan derivatives, these are expected in the range of δ 6.5-7.8 ppm. mdpi.com The proton adjacent to the oxygen atom (H5) typically appears as a doublet of doublets, coupled to the other two furan protons.

2-Nitrophenyl Ring Protons: The four protons on the disubstituted benzene (B151609) ring would give rise to a complex multiplet pattern in the aromatic region, likely between δ 7.0 and 8.5 ppm. nih.gov The strong electron-withdrawing effect of the nitro group and the deshielding effect of the amide linkage would shift these protons downfield compared to unsubstituted benzene.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Amide N-H> 8.0Singlet (broad)D₂O exchangeable
Phenyl H7.0 - 8.5MultipletsComplex pattern due to ortho-substitution
Furan H6.5 - 7.8Doublets, Doublet of DoubletsCharacteristic furan ring pattern

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in its asymmetric structure.

Amide Carbonyl (C=O): A single, characteristic resonance in the far downfield region, typically between δ 158-169 ppm, confirms the presence of the amide functional group. mdpi.comnih.gov

Furan Ring Carbons: Four signals are expected for the furan ring carbons. The carbon attached to the amide group (C2) and the carbon adjacent to the ring oxygen (C5) would be the most downfield, appearing in the range of δ 143-149 ppm. mdpi.com The other two furan carbons would resonate at higher fields, around δ 112-120 ppm. mdpi.commdpi.com

2-Nitrophenyl Ring Carbons: Six distinct signals are anticipated for the aromatic carbons of the nitrophenyl group. The carbon atom directly bonded to the electron-withdrawing nitro group would be significantly deshielded. The carbon atom bonded to the amide nitrogen would also show a characteristic downfield shift. These signals are typically found in the δ 120-150 ppm range. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (δ, ppm)Notes
Amide C=O158 - 169Confirms amide functional group
Furan C-O143 - 149Carbons adjacent to oxygen or carbonyl
Phenyl C-N / C-NO₂120 - 150Carbons attached to substituents
Furan C-H112 - 120Unsubstituted furan carbons
Phenyl C-H120 - 135Unsubstituted phenyl carbons

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would verify the connectivity of adjacent protons within the furan ring and, separately, within the nitrophenyl ring, aiding in the assignment of their complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data, allowing for the confident assignment of all C-H pairs.

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound, recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure. iucr.orgnih.gov

A prominent absorption at 3310.91 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide group. iucr.orgnih.gov The stretching of the aromatic C-H bonds is observed at 3127.48 cm⁻¹. iucr.orgnih.gov A very strong band at 1679.05 cm⁻¹ is assigned to the amide C=O carbonyl stretch (Amide I band), a hallmark of the carboxamide linkage. iucr.orgnih.gov Finally, two strong absorptions at 1594.47 cm⁻¹ and 1504.96 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. iucr.orgnih.gov

Table 3: Experimental IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
3310.91N-H stretchAmide iucr.org, nih.gov
3127.48C-H stretchAromatic iucr.org, nih.gov
1679.05C=O stretch (Amide I)Amide Carbonyl iucr.org, nih.gov
1594.47Asymmetric NO₂ stretchNitro iucr.org, nih.gov
1504.96Symmetric NO₂ stretchNitro iucr.org, nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₈N₂O₄), the calculated monoisotopic molecular weight is 232.0484 Da. iucr.orguni.lu An HRMS analysis would be expected to show a protonated molecular ion peak ([M+H]⁺) at an m/z value extremely close to 233.0557, thereby confirming the molecular formula.

Further analysis using tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pattern, offering additional structural proof. The most probable fragmentation pathway involves the cleavage of the robust amide bond. This would lead to two primary fragment ions:

The furanoyl cation: [C₅H₃O₂]⁺ with an expected m/z of 95.

The 2-nitroaniline (B44862) radical cation or related species: [C₆H₅N₂O₂]⁺ with an expected m/z of 137.

The observation of these fragments would provide conclusive evidence for the presence of both the furan-2-carboxamide and the 2-nitrophenyl substructures within the parent molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystalline form of this compound belongs to the monoclinic system. nih.gov The determination of its structure was carried out at a temperature of 123 K. nih.gov

Molecular Conformation and Geometry Analysis (Bond Lengths, Angles, Dihedral Angles)

The core of the this compound molecule consists of a central amide fragment that links a furan ring and a nitrophenyl ring. This central C4-C5(O2)-N1-C6 fragment is largely planar and adopts a trans conformation. nih.gov However, the entire molecule is not perfectly flat. The furan and benzene rings are rotated out of the mean plane of this central amide linker. nih.gov Specifically, the benzene ring is rotated by 2.68 (5)° and the furan ring by 7.03 (4)°. nih.govnih.gov The dihedral angle, which describes the angle between the planes of the phenyl and furan rings, is 9.71 (5)°. nih.gov

A notable feature is the orientation of the nitro group, which is twisted relative to the benzene ring to which it is attached, forming a dihedral angle of 10.15 (5)°. nih.govnih.gov This twisting is influenced by intramolecular interactions. nih.gov Analysis of the bond lengths within the molecule shows that they are within expected ranges for similar chemical structures. nih.gov For instance, the C1-C2 and C3-C4 bond lengths within the furan ring are consistent with established values. nih.gov

Table 1: Selected Dihedral Angles for this compound

DescriptionAngle (°)
Benzene ring rotation from central fragment mean plane2.68 (5)
Furan ring rotation from central fragment mean plane7.03 (4)
Dihedral angle between phenyl and furan rings9.71 (5)
Nitro group dihedral angle with adjacent benzene ring10.15 (5)

Data sourced from single-crystal X-ray diffraction analysis. nih.govnih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

The conformation of this compound is significantly influenced by intramolecular interactions. A key interaction is observed between the amide nitrogen (N1) and an oxygen atom of the nitro group (O3). nih.gov The distance between these atoms is 2.615 (1) Å, with an angle of 135 (1)°, indicating a relatively strong intramolecular interaction. nih.gov This interaction is a contributing factor to the rotation of the central amide fragment relative to the furan ring, preventing the entire 2-furancarboxamide moiety from being planar. nih.gov In some similar compounds, strong intramolecular bonds can maintain the planarity of the 2-furancarboxamide portion, but this is not the case here due to the competing interaction with the nitro group. nih.gov The positioning of the ortho-nitro group can also introduce steric hindrance, which often leads to non-planar conformations in related nitrophenyl derivatives. nih.gov

Supramolecular Assembly and Crystal Packing Features (e.g., Helical Chains, Intermolecular Interactions)

In the crystal lattice, molecules of this compound are not isolated but are linked together through weak intermolecular forces. nih.gov Specifically, weak C-H···O interactions are responsible for the formation of one-dimensional helical chains that extend along the scispace.com crystallographic direction. nih.govresearchgate.net In this arrangement, the C2 atom of the furan ring acts as a hydrogen-bond donor to the carbonyl oxygen atom (O2) of an adjacent molecule. nih.gov This interaction forms a C(6) chain motif. nih.gov The study of supramolecular assembly in similar furan and thiophene (B33073) carboxamides highlights how different heteroatoms can influence crystal packing, with furan derivatives often stabilized by hydrogen bonding interactions. scispace.comrsc.org

Table 2: Hydrogen-Bond Geometry

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C2—H2···O20.952.553.3857 (18)146

Symmetry code: (i) -x+1, y+1/2, -z+3/2. Data from single-crystal X-ray diffraction analysis. nih.gov

Polymorphism and Crystallographic Variability

The provided search results focus on a single crystallographic study of this compound. nih.govnih.govresearchgate.net While polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in organic molecules, there is no information within the analyzed sources to suggest that this compound exhibits polymorphic behavior. rsc.org The current understanding is based on the monoclinic crystal form detailed in the existing literature. nih.gov

Chemical Reactivity and Transformation Pathways of N 2 Nitrophenyl Furan 2 Carboxamide

Reactions Involving the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to various reactions, including oxidation, reduction, and substitution. The presence of the electron-withdrawing carboxamide group at the 2-position influences the regioselectivity and rate of these reactions.

Oxidation Reactions and Furan Ring Opening

The furan moiety is sensitive to oxidizing agents, often leading to ring-opening products. While specific studies on the oxidation of N-(2-nitrophenyl)furan-2-carboxamide are not prevalent, the general reactivity of furans suggests several potential pathways. researchgate.net Oxidation can be initiated by various reagents, including singlet oxygen, peroxy acids, and metal-based catalysts. researchgate.netnih.gov

For instance, the photochemical oxidation of furan derivatives in the presence of a sensitizer (B1316253) generates singlet oxygen, which can attack the furan ring in a [4+2] cycloaddition reaction to form an unstable endoperoxide intermediate. researchgate.nettcichemicals.com This intermediate can then rearrange or be cleaved to yield dicarbonyl compounds. In the case of this compound, this would likely lead to the formation of a substituted malealdehyde (B1233635) derivative, which could be further oxidized to the corresponding maleic acid derivative. researchgate.net

Vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts is a known industrial process to produce maleic anhydride. researchgate.net This process involves the oxidation of substituents and subsequent decarboxylation, followed by the oxidation of the furan ring itself. researchgate.net

Table 1: Potential Oxidation Products of the Furan Ring

Oxidizing Agent Intermediate Potential Final Product
Singlet Oxygen (¹O₂) Endoperoxide Substituted Malealdehyde derivative
Peroxy Acids (e.g., m-CPBA) Epoxide/Endoperoxide Ring-opened dicarbonyls

This table is illustrative of the expected reactivity based on general furan chemistry.

Reduction Reactions to Dihydrofuran Derivatives

The furan ring can be reduced to dihydrofuran and tetrahydrofuran (B95107) derivatives under various conditions. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For example, using a palladium on carbon (Pd/C) catalyst under mild conditions might selectively reduce the double bonds of the furan ring. More forcing conditions or different catalysts, such as Raney nickel, could lead to the complete saturation of the ring to form the corresponding tetrahydrofuran derivative. It is important to note that in this compound, the nitro group is also susceptible to reduction, creating a challenge for the selective reduction of the furan ring. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions

The furan ring is generally reactive towards electrophiles due to its electron-rich nature. studylib.net However, the furan-2-carboxamide structure has an electron-withdrawing group at the C2 position, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C5 and sometimes the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Conversely, nucleophilic aromatic substitution on the furan ring is rare and typically requires the presence of strong electron-withdrawing groups and a good leaving group. uoanbar.edu.iq In this compound, direct nucleophilic attack on the furan ring is unlikely under normal conditions.

Reactions of the Nitro Group

The nitro group on the phenyl ring is a key site of reactivity, primarily involving reduction to various nitrogen-containing functional groups.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis and is readily achievable in this compound. researchgate.net This reaction is often a critical step in the synthesis of more complex molecules, as the resulting amino group is a versatile precursor for many other functionalities. researchgate.netjsynthchem.com A wide array of reducing agents can be employed, offering varying degrees of selectivity. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support like carbon (C) with hydrogen gas. wikipedia.org This method is generally clean and efficient.

Metal/Acid Systems : Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation : Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or Pd/C can be used as a source of hydrogen. wikipedia.org

Other Reducing Agents : Sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect this transformation. wikipedia.orgjsynthchem.com

The product of this reduction is N-(2-aminophenyl)furan-2-carboxamide, a valuable intermediate for the synthesis of heterocyclic compounds like benzodiazepines or quinazolinones.

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Product Key Features
H₂, Pd/C N-(2-aminophenyl)furan-2-carboxamide High yield, clean reaction. wikipedia.org
Fe, HCl N-(2-aminophenyl)furan-2-carboxamide Cost-effective, widely used in industry. wikipedia.org
SnCl₂, HCl N-(2-aminophenyl)furan-2-carboxamide Effective, but tin salts can be problematic to remove. wikipedia.org

Reactivity at the Amide Linkage

The amide bond in this compound is robust but can undergo hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 2-nitroaniline (B44862). This reaction typically requires heating. The stability of the amide bond is a key feature of the molecule's structure. The synthesis of related furan-2-carboxamides is often achieved by reacting furan-2-carbonyl chloride with the corresponding amine, demonstrating the formation of this stable linkage. mdpi.commdpi.com The planarity of the central C-C(O)-N-C fragment is influenced by intramolecular interactions, as observed in the crystal structure. nih.gov Specifically, an intramolecular hydrogen bond between the amide proton and an oxygen atom of the nitro group can influence the conformation and reactivity of the molecule. nih.govstrath.ac.uk

Hydrolysis and Amide Cleavage

Amides are recognized as the most stable among carboxylic acid derivatives, and their hydrolysis typically necessitates more extreme conditions compared to esters or acid chlorides. pressbooks.pub The cleavage of the amide bond in this compound to yield furan-2-carboxylic acid and 2-nitroaniline is a transformation that generally requires heating in the presence of a strong aqueous acid or base. pressbooks.pubchemguide.co.uk

Acid-Catalyzed Hydrolysis Under acidic conditions, such as heating with dilute hydrochloric acid, the reaction proceeds through the nucleophilic addition of water to the protonated amide. pressbooks.pubchemguide.co.uk A subsequent proton transfer from the oxygen to the nitrogen atom enhances the leaving group potential of the amine moiety. The final step, the protonation of the liberated amine (2-nitroaniline), drives the equilibrium toward the formation of the carboxylic acid (furan-2-carboxylic acid) and the corresponding ammonium (B1175870) salt. pressbooks.pub

Base-Promoted Hydrolysis In the presence of a strong base like sodium hydroxide (B78521) solution, hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. pressbooks.pubchemguide.co.uk This is followed by the elimination of the amide ion. The final step involves the deprotonation of the newly formed furan-2-carboxylic acid by the liberated amine, shifting the equilibrium toward the product side. pressbooks.pub This process is generally more challenging than the acid-catalyzed route because the amide ion is a poor leaving group. pressbooks.pub Research on related secondary amides has demonstrated successful hydrolysis using sodium hydroxide in a methanol/dioxane solvent system under reflux. arkat-usa.orgresearchgate.net

While specific kinetic data for this compound is not detailed in the available literature, the general principles of amide chemistry provide a clear framework for its hydrolytic cleavage.

Cross-Coupling Reactions and Functionalization (e.g., Suzuki Coupling)

The structure of this compound, featuring both a phenyl and a furan ring, offers opportunities for further molecular elaboration through cross-coupling reactions. To enable such transformations, the parent molecule would first need to be halogenated (e.g., brominated) on either the furan or the phenyl ring. Studies on structurally analogous compounds demonstrate the feasibility of this approach, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com

Research on N-(4-bromophenyl)furan-2-carboxamide has shown that it can be successfully coupled with various aryl and heteroaryl boronic acids. researchgate.net These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate, to yield functionalized N-biarylfuran-2-carboxamides with fair to good yields. researchgate.net

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions on an Analogous Furan-2-Carboxamide System

Based on data from a study on N-(4-bromophenyl)furan-2-carboxamide. researchgate.net

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidN-(biphenyl-4-yl)furan-2-carboxamide83%
24-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide75%
34-Fluorophenylboronic acidN-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide72%
4Thiophene-2-boronic acidN-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide65%
54-(Trifluoromethyl)phenylboronic acidN-(4'-(trifluoromethyl)biphenyl-4-yl)furan-2-carboxamide56%

Similarly, studies on other heterocyclic carboxamides, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, confirm that palladium-catalyzed Suzuki coupling is a robust method for creating C-C bonds between a halogenated heterocycle and various boronic acids or esters. mdpi.com These analogous systems suggest that a halogenated derivative of this compound would be a viable substrate for Suzuki coupling, allowing for the synthesis of a diverse library of more complex molecules.

Acylation Reactions and Catalytic Studies

While amides are typically viewed as the substrate being acylated in Friedel-Crafts reactions, research has revealed that certain activated amides can themselves function as acylating agents. nih.govresearchgate.net This reactivity is particularly noted for N-aryl amides bearing strong electron-withdrawing groups, such as a nitro substituent. nih.gov This suggests that this compound could potentially be used to acylate other aromatic compounds.

This type of Friedel-Crafts acylation proceeds through a proposed mechanism where a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), promotes the cleavage of the otherwise stable C-N amide bond. nih.gov This cleavage generates a highly reactive acyl cation—in this case, the furan-2-carbonyl cation—which then acts as the electrophile in an electrophilic aromatic substitution reaction with another arene.

Studies on the analogous compound N-(4-nitrophenyl)benzamide demonstrate this principle effectively. When reacted with benzene (B151609) in the presence of four equivalents of CF₃SO₃H at 50°C, it yields benzophenone (B1666685) in excellent yield. nih.gov This indicates the formation of the benzoyl cation, which acylates the benzene ring.

Table 2: Acylation of Benzene Using an Analogous N-Nitrophenyl Amide

Based on data from a study on N-(4-nitrophenyl)benzamide. nih.gov

Amide SubstrateAreneProductYield (%)
N-(4-Nitrophenyl)benzamideBenzeneBenzophenone93%
N-(4-Nitrophenyl)acetamideBenzeneAcetophenone96%

Given these findings, it is highly plausible that this compound could similarly serve as a furan-2-carbonyl cation source under strong acid catalysis, enabling the synthesis of various aryl-furan-2-yl ketones. This transformation highlights a less common but significant reactivity pathway for N-nitrophenyl amides.

Structure Reactivity and Structure Property Correlations Non Biological Focus

Influence of Molecular Conformation on Chemical Reactivity

The molecular structure of N-(2-nitrophenyl)furan-2-carboxamide is characterized by a distinct non-planar conformation. nih.gov The central amide bridge (C-C(O)N-C) is essentially planar, adopting a trans conformation. nih.govresearchgate.net However, the furan (B31954) and nitrophenyl rings are twisted out of this plane.

Detailed crystallographic studies show that the benzene (B151609) and furan rings are rotated from the mean plane of the central amide fragment by 2.68° and 7.03°, respectively. nih.govnih.gov The dihedral angle, which measures the twist between the planes of the phenyl and furan rings, is 9.71°. nih.govresearchgate.net Furthermore, the nitro group itself is not coplanar with the benzene ring to which it is attached, forming a dihedral angle of 10.15°. nih.govnih.gov

A significant factor influencing this conformation is a relatively strong intramolecular interaction between the amide nitrogen (N1) and one of the oxygen atoms of the nitro group (O3). researchgate.net The distance of 2.615 Å between these atoms indicates a stabilizing interaction that forces the central amide fragment to rotate relative to the furan ring, preventing the 2-furancarboxamide moiety from being fully planar. researchgate.net

Table 1: Key Dihedral Angles in this compound nih.govresearchgate.net
Structural FeatureDihedral Angle (°)
Phenyl Ring vs. Central Amide Plane2.68
Furan Ring vs. Central Amide Plane7.03
Phenyl Ring vs. Furan Ring9.71
Nitro Group vs. Phenyl Ring10.15

Electronic Effects of Substituents on Reaction Pathways

The reactivity of this compound is heavily dictated by the electronic properties of its constituent parts: the electron-withdrawing nitro group, the electron-rich furan ring, and the connecting amide linkage.

Nitro Group: The nitro (NO₂) group is a powerful electron-withdrawing group due to both resonance and inductive effects. Its presence on the phenyl ring significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In this molecule, the presence of the nitro group makes the phenyl ring susceptible to attack by nucleophiles.

Furan Ring: Furan is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution, with a strong preference for reaction at the position adjacent to the heteroatom (the α-position). researchgate.net The carboxamide substituent at the C2 position is deactivating, which would direct incoming electrophiles primarily to the C5 position.

Amide Linkage: The amide group (-C(O)NH-) acts as an electronic bridge between the two ring systems. The nitrogen lone pair can delocalize into the carbonyl group, which in turn influences the electronic character of both the furan and phenyl rings. This linkage allows for electronic communication between the two aromatic systems, meaning the electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the furan ring, and vice-versa.

These competing electronic demands define the molecule's potential reaction pathways. For example, under electrophilic conditions, reaction is most likely to occur on the furan ring. researchgate.net Under nucleophilic conditions, reaction is favored on the nitrophenyl ring. nih.gov The fragmentation of related nitro-aromatic compounds is also known to be accelerated by the presence of electron-donating groups, highlighting the sensitivity of reaction kinetics to substituent electronic effects. researchgate.net

Table 2: Electronic Properties of Key Functional Groups
Functional GroupElectronic EffectPredicted Influence on Reaction Pathways
Nitro (NO₂) GroupStrongly electron-withdrawingDeactivates phenyl ring to electrophilic attack; Activates phenyl ring for nucleophilic aromatic substitution (SNAr). nih.gov
Furan RingElectron-rich heterocycleFavors electrophilic substitution, primarily at the C5 position. researchgate.net
Amide (-CONH-) LinkageResonance-capable bridgeElectronically connects the furan and nitrophenyl rings, modulating the reactivity of both.

Correlation Between Solid-State Packing and Molecular Stability

In the solid state, the stability of this compound is enhanced by a network of weak intermolecular interactions that define its crystal packing. nih.gov While no classical, strong hydrogen bonds are observed, the structure is stabilized by a series of weak C—H⋯O interactions. nih.govresearchgate.net

Table 3: Intermolecular Hydrogen Bond Geometry in Crystalline this compound nih.gov
Donor—H⋯AcceptorD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C(2)—H(2)⋯O(2)0.952.553.3857146

Applications in Materials Science and Advanced Chemical Synthesis

Utilization as a Building Block in Organic Synthesis

N-(2-nitrophenyl)furan-2-carboxamide serves as a foundational component in the construction of more complex molecules. Its synthesis is typically achieved through the reaction of 2-nitroaniline (B44862) with furan-2-carbonyl chloride. nih.gov This straightforward amide bond formation is a common strategy in organic synthesis, allowing for the reliable incorporation of the furan-2-carboxamide scaffold.

The compound is part of a broader class of 2-nitrophenyl substituted carboxamides that are studied for their structural and supramolecular properties. iucr.orgresearchgate.net The presence of the furan (B31954) ring, the nitrophenyl moiety, and the amide bridge offers multiple reactive sites for further chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions to build larger, more complex structures. Similarly, the furan ring can participate in various cycloaddition and substitution reactions.

The versatility of the furan-2-carboxamide core is demonstrated by its use in the diversity-oriented synthesis of various chemical libraries. nih.govresearchgate.net Researchers have used precursors like furoic acid and furan-2-carbonyl chloride to react with different amines, creating a wide array of derivatives. nih.govresearchgate.net This highlights the modular nature of this scaffold, where different aromatic or aliphatic amines can be coupled to the furan-2-carbonyl group to fine-tune the properties of the final molecule.

Table 1: Synthesis of this compound and Related Compounds

Starting Materials Product Reaction Conditions Reference
Furan-2-carbonyl chloride, 2-nitroaniline This compound Acetonitrile (B52724), reflux, 3 hours nih.gov
2-Thiophenecarbonyl chloride, 2-nitroaniline N-(2-nitrophenyl)thiophene-2-carboxamide Acetonitrile, reflux, 1 hour iucr.org
Furoic acid, 1,1'-Carbonyldiimidazole (B1668759) (CDI), various amines Various N-substituted furan-2-carboxamides THF, 45 °C nih.gov

The structural characteristics of this compound, such as the planarity and dihedral angles between its rings, have been determined through crystallographic studies. nih.govresearchgate.net These studies show that the furan and benzene (B151609) rings are rotated relative to the central amide fragment, a conformation influenced by intramolecular interactions involving the nitro group. nih.govresearchgate.net Understanding these structural details is crucial for designing new molecules with specific three-dimensional shapes and functionalities.

Integration into Novel Material Systems

The inherent properties of the furan and nitrophenyl groups suggest that this compound could be a valuable precursor for advanced materials.

Furan itself is a precursor to polyfuran, a type of conducting polymer. core.ac.uk Conducting polymers are organic materials that possess electrical conductivity, a property that arises from the delocalized π-electrons along the polymer backbone. ekb.egmdpi.com Polyfuran, while less studied than counterparts like polypyrrole and polythiophene, can be synthesized through chemical or electrochemical polymerization methods. core.ac.uk

Given that this compound contains a furan ring, it has the potential to be used as a monomer for the synthesis of functionalized polyfurans. The polymerization would proceed through the furan ring, resulting in a polymer chain with pendant N-(2-nitrophenyl)carboxamide groups. These side groups could significantly influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. The electron-withdrawing nature of the nitrophenyl group could modulate the electron density of the polymer backbone, thereby tuning its conductivity and redox properties.

Table 2: Properties of Common Conducting Polymers

Polymer Monomer Typical Conductivity (S/cm) Key Features
Polyacetylene Acetylene 10³ - 10⁵ Prototype conducting polymer, high conductivity.
Polypyrrole Pyrrole 10 - 10³ Good environmental stability, biocompatible. ekb.egresearchgate.net
Polythiophene Thiophene (B33073) 10 - 10³ Processable, electrochromic properties.
Polyaniline Aniline (B41778) 1 - 10² Easy synthesis, multiple oxidation states. ekb.eg

The synthesis of such a polymer could be achieved via electrochemical polymerization, a common technique for producing conducting polymer films. core.ac.uk This method allows for the direct deposition of the polymer onto an electrode surface, which is advantageous for device fabrication.

Conducting polymers are widely used in various electronic applications, including sensors, light-emitting diodes, and batteries. ekb.egnih.gov Polymers derived from this compound could potentially be integrated into such devices. The functional side groups could offer specific advantages.

In the context of sensors, the nitrophenyl group could act as a recognition site for specific analytes. For example, gas sensors often rely on the interaction of gas molecules with the surface of the conducting polymer, which causes a change in conductivity. nih.gov The specific chemical nature of the pendant groups on a polymer derived from this compound could impart selectivity for certain gases.

Furthermore, conducting polymers are excellent materials for immobilizing biomolecules in biosensors. researchgate.netnih.gov The carboxamide linkage and the terminal nitro group (or its reduced amine form) on a polymer based on this compound could be chemically modified to attach enzymes or antibodies. Such a functionalized polymer could serve as the active layer in a biosensor, detecting biological targets through changes in its electrical properties.

Potential in Catalytic Systems and Ligand Design

The structure of this compound contains several heteroatoms (oxygen and nitrogen) with lone pairs of electrons, making it a potential ligand for coordinating with metal ions. The amide nitrogen and oxygen, as well as the oxygen atoms of the nitro group, can act as donor sites. This suggests that the molecule could be used to design novel catalysts.

By forming complexes with transition metals, this compound could create a specific coordination environment around the metal center. This environment can influence the metal's catalytic activity and selectivity in various organic reactions. For example, similar N-aromatic amides are investigated for their ability to form metal complexes and for their resulting structural and supramolecular behaviors. iucr.org The ability to modify both the furan and the nitrophenyl parts of the molecule allows for the systematic tuning of the ligand's steric and electronic properties, which is a key principle in modern catalyst design.


Q & A

Q. Table 1. Key crystallographic parameters

ParameterValue
Space groupP 21/c
R-factor (R1/wR2)0.039 / 0.099
Dihedral anglesPh–Furan: 9.71°
Hydrogen bond (C2–H2···O2)2.615 Å, 135°

Which software tools are recommended for refining crystallographic data and modeling hydrogen-bonding networks?

  • SHELX suite : SHELXL refines small-molecule structures with high precision (R1 < 0.05), handling anisotropic displacement parameters and hydrogen-bond restraints .
  • WinGX/ORTEP : Visualizes thermal ellipsoids and packing diagrams, critical for identifying weak interactions (e.g., C–H···O) .
  • Mercury (CCDC) : Analyzes intermolecular contacts and void spaces, aiding in polymorphism studies .

What spectroscopic techniques confirm the identity and purity of this compound?

  • FT-IR : Peaks at ~3310 cm⁻¹ (N–H stretch) and 1670 cm⁻¹ (amide C=O) confirm the carboxamide group .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm). ¹³C NMR detects carbonyl carbons at ~160 ppm .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 245.1 aligns with the molecular formula C₁₁H₈N₂O₄ .

How do structural deviations impact the compound’s physicochemical properties or biological activity?

  • Planarity disruption : Non-planar amide conformation reduces π-π stacking efficiency, potentially lowering solubility .
  • Hydrogen-bond motifs : Helical chain formation via C–H···O interactions may enhance thermal stability but limit membrane permeability in biological assays .

What computational approaches validate biological activity predictions for this compound?

  • Molecular docking : AutoDock Vina assesses binding affinity to bacterial targets (e.g., A. baumannii penicillin-binding proteins) .
  • ADMET profiling : SwissADME predicts moderate bioavailability (LogP ~2.5) but high plasma protein binding (>90%), guiding in vivo studies .

How does this compound compare structurally to analogs with substituted phenyl groups?

  • Electron-withdrawing groups : The nitro substituent increases electrophilicity compared to N-(4-bromophenyl) derivatives, altering reactivity in Suzuki-Miyaura cross-coupling .
  • Dihedral angles : Analogous 2-furancarboxanilides exhibit greater planarity (e.g., 2FCCA: phenyl-furan dihedral = 1.5°), suggesting nitro groups introduce steric strain .

What experimental controls are critical in biological assays to avoid false positives?

  • Negative controls : Use DMSO solvent controls to rule out nonspecific inhibition in antimicrobial assays .
  • Dose-response curves : EC₅₀ values should be validated across ≥3 independent replicates to account for batch-to-batch variability in synthesized compounds .

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